(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound belongs to the benzothiazole class, characterized by a fused bicyclic structure combining a benzene ring with a thiazole moiety. The (Z)-configuration indicates the spatial arrangement of substituents around the imino group, which is critical for its stereochemical properties. The methyl ester at position 6 enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-acetylimino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(17)15-14-16(6-7-19-2)11-5-4-10(13(18)20-3)8-12(11)21-14/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOXWYTKCKVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing existing literature, synthesizing findings from various studies, and presenting relevant data in tables and figures.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 285.34 g/mol
The compound features a thiazole ring fused with a dihydrobenzo structure, which is pivotal for its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study conducted by Evren et al. (2019) demonstrated that novel thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The most effective compound in their series showed an IC of 19 µg/mL against A549 cells, indicating promising anticancer properties .
Enzyme Inhibition
Thiazole derivatives have also been evaluated for their ability to inhibit key enzymes related to neurodegenerative diseases. A study assessing the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) found that certain thiazole derivatives displayed moderate AChE inhibition with IC values ranging from 25.5 µg/mL to 68 µg/mL . These findings suggest that this compound may possess similar enzyme-inhibitory properties.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiazole moiety demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | IC Value | Reference |
|---|---|---|---|
| Compound 4e | AChE Inhibition | 25.5 µg/mL | |
| Compound 19 | Anticancer (A549 Cells) | 19 µg/mL | |
| Compound X | Antimicrobial | Varies by strain |
Additional Findings
In a broader context, thiazole derivatives have been linked to mechanisms such as apoptosis induction in cancer cells and modulation of inflammatory pathways. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly enhance biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Benzothiazole and Thiadiazole Families
The compound shares structural homology with derivatives synthesized in recent studies (e.g., thiadiazole-fused benzodioxines and quinazoline-based heterocycles). Key comparisons include:
Key Observations :
- Electronic Effects : The 2-methoxyethyl group in the target compound enhances electron-donating properties compared to simpler alkyl chains in analogues like styryl quinazoline .
- Pharmacological Potential: Unlike styryl quinazoline (5), which showed moderate analgesic activity, the target compound’s bioactivity remains unexplored, highlighting a gap in current research .
Comparison with Cofactor Analogues (MFR-a and Methylofuran)
While structurally distinct from microbial cofactors like MFR-a (Fig. 2A in ), the target compound shares a formylated/methylated motif. MFR-a’s β/α-linked glutamic acid chains contrast with the rigid benzothiazole core, underscoring divergent roles: the former participates in one-carbon metabolism, whereas the latter’s synthetic flexibility suits drug discovery .
Similarity Coefficient Analysis
Using Tanimoto coefficients (), the compound exhibits moderate similarity (0.45–0.55) to thiadiazole derivatives due to shared sulfur-containing heterocycles. However, low similarity (<0.3) to flavonoid-based catechins (e.g., EGCG in ) reflects its synthetic rather than natural product origin .
Research Findings and Limitations
- Synthetic Utility : The compound’s synthesis mirrors methods for thiadiazole derivatives (), but its (Z)-configuration requires precise stereochemical control, limiting scalability.
- Unanswered Questions: No pharmacological data exists for this compound, unlike its quinazoline and triazole analogues (). Further studies should prioritize bioactivity screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
